2-(Benzo[b]thiophen-2-yl)pyridine
CAS No.: 38210-35-4
Cat. No.: VC1880250
Molecular Formula: C13H9NS
Molecular Weight: 211.28 g/mol
* For research use only. Not for human or veterinary use.
![2-(Benzo[b]thiophen-2-yl)pyridine - 38210-35-4](/images/structure/VC1880250.png)
Specification
CAS No. | 38210-35-4 |
---|---|
Molecular Formula | C13H9NS |
Molecular Weight | 211.28 g/mol |
IUPAC Name | 2-(1-benzothiophen-2-yl)pyridine |
Standard InChI | InChI=1S/C13H9NS/c1-2-7-12-10(5-1)9-13(15-12)11-6-3-4-8-14-11/h1-9H |
Standard InChI Key | NRSBAUDUBWMTGL-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=N3 |
Canonical SMILES | C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=N3 |
Introduction
Chemical Structure and Properties
2-(Benzo[b]thiophen-2-yl)pyridine consists of a pyridine ring with a benzo[b]thiophene group attached at the 2-position. This structural arrangement creates a molecule with interesting electronic and photophysical properties.
Basic Identification
The compound is characterized by the following properties:
Property | Value |
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CAS Number | 38210-35-4 |
Alternative CAS Number | 864866-92-2 |
Molecular Formula | C13H9NS |
Molecular Weight | 211.28 g/mol |
IUPAC Name | 2-(1-benzothiophen-2-yl)pyridine |
Standard InChI | InChI=1S/C13H9NS/c1-2-7-12-10(5-1)9-13(15-12)11-6-3-4-8-14-11/h1-9H |
Standard InChIKey | NRSBAUDUBWMTGL-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=N3 |
PubChem Compound ID | 11505853 |
The compound is structurally distinctive due to the connection between the heterocyclic thiophene unit and the pyridine ring, which provides it with unique electronic properties applicable in various research areas.
Physical Properties
2-(Benzo[b]thiophen-2-yl)pyridine typically appears as a white powder in its pure form. For optimal preservation, it should be stored at a temperature between 2-8°C to maintain stability . The compound's fused ring structure contributes to its planarity, which influences its interaction with light and its potential for intermolecular packing arrangements.
Synthesis Methods
Several synthetic approaches have been developed to produce 2-(Benzo[b]thiophen-2-yl)pyridine, with cross-coupling reactions being the most commonly employed.
Cross-Coupling Reactions
The primary method for synthesizing 2-(Benzo[b]thiophen-2-yl)pyridine involves cross-coupling reactions between pyridine derivatives and benzo[b]thiophene precursors. These reactions typically require palladium or other transition metal catalysts to facilitate the formation of the carbon-carbon bond between the two heterocyclic ring systems. This approach allows for controlled regioselective coupling at the desired position.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, can be employed depending on the specific reactants and conditions required. The general reaction scheme involves activating the C-H bond at the 2-position of benzo[b]thiophene or using a halogenated derivative that can undergo coupling with appropriate pyridine compounds.
Applications in Research
The unique structural and electronic properties of 2-(Benzo[b]thiophen-2-yl)pyridine make it valuable in several research domains.
Organic Light-Emitting Diodes (OLEDs)
One of the most significant applications of 2-(Benzo[b]thiophen-2-yl)pyridine is in the field of organic electronics, particularly as a component in organic light-emitting diodes. The compound has been utilized to create coordination complexes such as bis(2-benzo[b]thiophen-2-yl-pyridine)(acetylacetonate)iridium(III), commonly abbreviated as Ir(btp)2acac, which functions as an emissive material in OLEDs . These iridium complexes are particularly valuable for their phosphorescent properties, which enable highly efficient light emission.
Coordination Chemistry
2-(Benzo[b]thiophen-2-yl)pyridine serves as a fluorescent ancillary ligand in coordination chemistry . Its ability to bind to metal centers through the nitrogen of the pyridine ring creates opportunities for developing novel coordination compounds with interesting photophysical properties. The compound's coordination capabilities make it valuable for creating complexes with transition metals such as platinum and iridium.
Research has demonstrated the reaction of 2-(Benzo[b]thiophen-2-yl)pyridine with K2PtCl4, suggesting its potential in creating platinum-based coordination compounds for various applications . These complexes can exhibit unique luminescent properties that differ from the properties of the uncoordinated ligand.
Spectroscopic Characteristics
The spectroscopic properties of 2-(Benzo[b]thiophen-2-yl)pyridine provide valuable insights into its electronic structure and potential applications.
Structural Studies
Understanding the three-dimensional structure of 2-(Benzo[b]thiophen-2-yl)pyridine and its derivatives provides valuable information about its potential interactions in various applications.
Molecular Packing and Intermolecular Interactions
In crystalline states, 2-(Benzo[b]thiophen-2-yl)pyridine and its complexes can exhibit various intermolecular interactions that influence their solid-state properties. These include π-π stacking interactions between aromatic rings and weak C-H...π interactions. Such interactions impact the material's optical and electronic properties in the solid state.
For related compounds, weak intermolecular C-H...π interactions have been observed, with distances of approximately 2.47 Å between hydrogen atoms and the centroids of aromatic rings . These interactions contribute to the three-dimensional packing arrangement and can influence the compound's physical properties.
Future Research Directions
Based on current knowledge about 2-(Benzo[b]thiophen-2-yl)pyridine, several promising research directions can be identified.
Advanced Materials Applications
The compound's potential in organic electronics, particularly in OLEDs, suggests opportunities for developing new materials with enhanced efficiency and stability. Future research might focus on:
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Optimizing the photophysical properties through structural modifications
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Exploring new metal complexes with improved performance characteristics
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Investigating the compound's potential in other optoelectronic devices such as organic photovoltaics or sensors
Medicinal Chemistry Explorations
Given the potential biological activities associated with similar structural scaffolds, future research could explore:
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Structure-activity relationship studies to identify biologically active derivatives
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Development of targeted libraries based on the 2-(Benzo[b]thiophen-2-yl)pyridine scaffold
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Investigation of specific biological targets that might interact with this structural class
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